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Compound of Interest

Compound Name: 3-Chlorobenzoate

Cat. No.: B1228886 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 3-chlorobenzoic acid. It includes tabulated spectral data with

assignments, a comprehensive experimental protocol for sample preparation and data

acquisition, and a visual representation of the spectral assignments. This information is crucial

for the structural verification and quality control of 3-chlorobenzoic acid in research and

development settings.

Spectral Data and Interpretation
The ¹H and ¹³C NMR spectra of 3-chlorobenzoic acid were acquired in deuterated dimethyl

sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

¹H NMR Spectral Data
The ¹H NMR spectrum exhibits a highly deshielded singlet corresponding to the carboxylic acid

proton and a complex pattern in the aromatic region for the four benzene ring protons.

Table 1: ¹H NMR Data for 3-Chlorobenzoic Acid (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

13.34 Singlet (broad) - 1H COOH

7.79 Multiplet - 2H H-2, H-6

7.70 Multiplet - 1H H-4

7.55 Triplet 8.08 Hz 1H H-5

Data sourced from: ChemicalBook, Royal Society of Chemistry.[1][2]

Interpretation:

The broad singlet at 13.34 ppm is characteristic of a carboxylic acid proton.

The aromatic region shows four protons. The triplet at 7.55 ppm is assigned to H-5, which is

coupled to H-4 and H-6.

The multiplet at 7.79 ppm, integrating to two protons, is assigned to H-2 and H-6, which are

in closer proximity to the electron-withdrawing carboxylic acid and chloro groups.

The remaining multiplet at 7.70 ppm is assigned to H-4.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows seven distinct carbon signals, corresponding

to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Chlorobenzoic Acid (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

166.54 C=O

133.82 C-3

133.37 C-6

133.15 C-1

131.30 C-5

129.30 C-2

128.37 C-4

Data sourced from: ChemicalBook, Royal Society of Chemistry.[1][2]

Interpretation:

The signal at 166.54 ppm is assigned to the carbonyl carbon of the carboxylic acid group.

The signal at 133.82 ppm corresponds to the carbon atom directly attached to the chlorine

(C-3).

The other quaternary carbon, C-1, attached to the carboxylic acid group, resonates at 133.15

ppm.

The remaining four signals correspond to the protonated aromatic carbons (C-2, C-4, C-5,

and C-6).

Experimental Protocols
This section outlines the standard procedure for the preparation and NMR analysis of a 3-

chlorobenzoic acid sample.

Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]
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Weighing: Accurately weigh 5-25 mg of 3-chlorobenzoic acid for ¹H NMR (or 50-100 mg for

¹³C NMR) into a clean, dry vial.[3][4]

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

[3]

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If

necessary, use a sonicator for a short period.

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any

particulates, transfer the solution into a clean, dry 5 mm NMR tube.[3][7]

Capping: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a

lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz

spectrometer.[8][9]

¹H NMR Spectrum Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: DMSO-d₆

Lock: Deuterium signal from the solvent.

Shimming: Optimize the magnetic field homogeneity using the lock signal.

Pulse Angle: 30-45°

Spectral Width: -2 to 15 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 scans
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¹³C NMR Spectrum Acquisition:

Experiment Type: Proton-decoupled ¹³C experiment

Spectral Width: 0 to 220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and

~39.52 ppm for ¹³C) or an internal standard like TMS (0 ppm).

Integrate all peaks in the ¹H spectrum.

Visualization of Spectral Assignments
The following diagram illustrates the correlation between the chemical structure of 3-

chlorobenzoic acid and its corresponding NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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